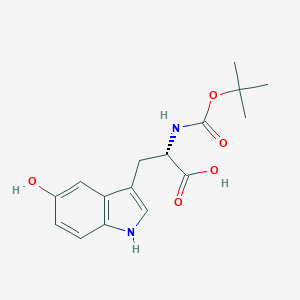

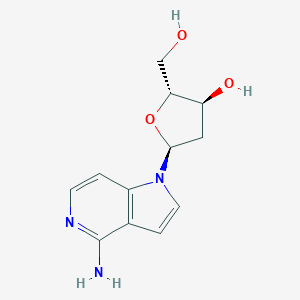

Boc-5-hydroxy-L-tryptophan

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Boc-5-hydroxy-L-tryptophan derivatives involves a series of chemical reactions starting from isatin or indole derivatives. For instance, Mollica et al. (2011) reported an efficient pathway for synthesizing 5,6-dibromo-tryptophan derivatives, which can be related to the synthesis of Boc-protected tryptophan derivatives by involving selective bromination, reduction, and alkylation steps, followed by optical resolution and Nα-Boc protection (Mollica et al., 2011).

Molecular Structure Analysis

The molecular structure of 5-hydroxy-DL-tryptophan, closely related to Boc-5-hydroxy-L-tryptophan, has been elucidated through X-ray diffraction. Wakahara et al. (1973) detailed the crystalline structure, indicating the molecule is a zwitterion, with the indole and acid groups forming distinct planes, showcasing the importance of molecular geometry in understanding its chemical behavior (Wakahara et al., 1973).

Chemical Reactions and Properties

Boc-5-hydroxy-L-tryptophan undergoes various chemical reactions due to its functional groups. The presence of the Boc group allows for selective reactions at the amino terminus, while the hydroxy group on the tryptophan side chain can participate in reactions typical of alcohols. The synthesis of amphiphilic BAB triblock copolymers using Nα-Boc-L-tryptophan showcases the compound's versatility in forming complex molecules (Voda et al., 2016).

Physical Properties Analysis

The physical properties of Boc-5-hydroxy-L-tryptophan, such as solubility, melting point, and crystalline structure, are influenced by its molecular structure. The zwitterionic nature and the presence of both hydrophobic (indole ring) and hydrophilic (hydroxy group) regions affect its solubility in various solvents and its phase behavior in mixtures.

Chemical Properties Analysis

The chemical properties of Boc-5-hydroxy-L-tryptophan include its reactivity in peptide bond formation, stability under different conditions, and reactivity towards specific reagents. The protective Boc group allows it to be used in peptide synthesis without reacting with other functional groups, while the hydroxy group on the tryptophan side chain can be modified or participate in chemical reactions, providing a versatile tool for chemical and biochemical research.

For more insights and detailed research on Boc-5-hydroxy-L-tryptophan, including its synthesis, structure, and properties, the following references provide a wealth of information:

Wissenschaftliche Forschungsanwendungen

-

Scientific Field: Neurology and Psychiatry

- 5-HTP is a precursor to the neurotransmitter serotonin . It has been used in the treatment of various conditions related to serotonin imbalance, such as depression , insomnia , and fibromyalgia .

- The methods of application typically involve oral administration of 5-HTP, often in the form of dietary supplements .

- Studies have shown that 5-HTP may be effective in improving symptoms of these conditions .

-

Scientific Field: Bioengineering

- 5-HTP is an intermediate in the biosynthesis of serotonin from tryptophan . It has been used in bioengineering studies to produce serotonin from glucose in Escherichia coli .

- The methods of application involve genetic modification of E. coli to enhance the production of 5-HTP and subsequently serotonin .

- The results showed successful production of serotonin from glucose in E. coli .

-

Scientific Field: Nutrition and Obesity Treatment

-

Scientific Field: Parkinson’s Disease Treatment

- 5-HTP, as a precursor to serotonin, has been implicated in the treatment of Parkinson’s disease . The conversion of L-DOPA into dopamine, which is catalyzed by the enzyme DOPA decarboxylase (DDC), is a key step in the synthesis of dopamine . Dopamine is a neurotransmitter that plays a crucial role in motor control and is deficient in Parkinson’s disease patients .

- The methods of application typically involve oral administration of 5-HTP .

- Studies have shown that 5-HTP may be effective in improving symptoms of Parkinson’s disease .

-

Scientific Field: Anxiety Treatment

- 5-HTP is widely used as an alternative treatment for generalized anxiety . It is essential for the production of serotonin, a neurotransmitter that plays a central role in mood regulation and anxiety .

- The methods of application typically involve oral administration of 5-HTP . Starting 5-HTP at a low dose reduces the risk of side effects .

- Studies have shown that 5-HTP reduces the severity of generalized anxiety .

-

Scientific Field: Premenstrual Syndrome Treatment

- 5-HTP has been associated with the treatment of premenstrual dysphoric disorder (PMDD), a severe form of premenstrual syndrome (PMS) .

- The methods of application typically involve oral administration of 5-HTP .

- Studies have shown that 5-HTP was associated with significant amelioration of insomnia, depression, irritability, and carbohydrate craving with only a few side effects .

-

Scientific Field: Attention Deficit Hyperactivity Disorder (ADHD) Treatment

- 5-HTP has been associated with the treatment of ADHD . It is essential for the production of serotonin, a neurotransmitter that plays a central role in mood regulation and anxiety .

- The methods of application typically involve oral administration of 5-HTP .

- Studies have shown that 5-HTP reduces the severity of ADHD .

-

Scientific Field: Migraine Treatment

- 5-HTP has been considered as an alternative treatment for headaches and migraines . The body converts this substance to 5-hydroxytryptamine (5-HT), also known as serotonin, a neurotransmitter that mediates mood and pain .

- The methods of application typically involve oral administration of 5-HTP .

- It is not clear whether 5-HTP supplements are beneficial for migraines or other types of headaches. Overall, there is limited research; some studies suggest that it helps, and others fail to show any effect .

-

Scientific Field: Seasonal Affective Disorder (SAD) Treatment

- 5-HTP has been associated with the treatment of SAD . It is essential for the production of serotonin, a neurotransmitter that plays a central role in mood regulation .

- The methods of application typically involve oral administration of 5-HTP .

- Studies have shown that 5-HTP was associated with significant amelioration of SAD .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S)-3-(5-hydroxy-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O5/c1-16(2,3)23-15(22)18-13(14(20)21)6-9-8-17-12-5-4-10(19)7-11(9)12/h4-5,7-8,13,17,19H,6H2,1-3H3,(H,18,22)(H,20,21)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JELADEDZLOFFTA-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-5-hydroxy-L-tryptophan | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-1,7-bis(bromomethyl)-7-methylbicyclo[2.2.1]heptan-2-one](/img/structure/B45738.png)

![3-[2,5-Bis(chloromethyl)-4-methoxyphenoxy]propane-1-sulfonyl chloride](/img/structure/B45739.png)

![1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)](/img/structure/B45749.png)

![8-[4-(2,3-Dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B45761.png)